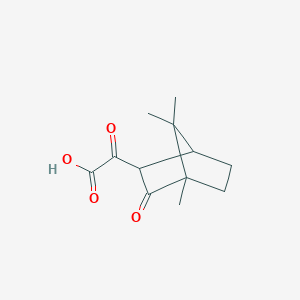

(2-Oxo-3-bornyl)glyoxylic acid

Description

Properties

IUPAC Name |

2-oxo-2-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-11(2)6-4-5-12(11,3)9(14)7(6)8(13)10(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNKIJDJYKNHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2C(=O)C(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-3-bornyl)glyoxylic acid typically involves the reaction of bornyl derivatives with glyoxylic acid. One common method is the condensation reaction between bornyl acetate and glyoxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-3-bornyl)glyoxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.

Substitution: The bornyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles, including halides and amines, can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted bornyl derivatives.

Scientific Research Applications

(2-Oxo-3-bornyl)glyoxylic acid has several scientific research applications:

Chemistry: It serves as a versatile building block for synthesizing various bioactive molecules, aiding in drug discovery and development.

Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug synthesis.

Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2-Oxo-3-bornyl)glyoxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function.

Comparison with Similar Compounds

Key Findings :

- Glycolic acid mitigates glyoxylic acid toxicity by serving as a detoxification product (Figure 1, ).

- In dialysis patients, glyoxylic acid levels independently predict DGF risk, while glycolic acid inversely correlates with toxicity markers .

Glyoxylic Acid vs. Oxalic Acid

Key Findings :

- Both acids are nephrotoxic, but glyoxylic acid’s aldehyde group confers distinct reactivity, enabling enzymatic conversion to less toxic intermediates like glycolic acid .

- In dialysis populations, oxalic acid’s DGF risk significance diminishes in multivariable models, highlighting glyoxylic acid’s primary role in toxicity .

Glyoxylic Acid vs. Methylglyoxal and Glyoxal

Key Findings :

- Fungal glyoxal oxidases (GLOX) exhibit substrate specificity: Trametes versicolor GLOX1 prefers glyoxylic acid, while Phanerochaete chrysosporium GLOX3 favors methylglyoxal .

Glyoxylic Acid vs. 3-Indoleglyoxylic Acid

Key Findings :

- 3-Indoleglyoxylic acid’s indole moiety enables unique interactions in plant signaling, unlike glyoxylic acid’s metabolic roles .

Data Tables

Table 1: Global Market Overview (2023–2032)

Table 2: Regulatory Status

| Compound | Regulatory Action | Rationale |

|---|---|---|

| Glyoxylic acid | Proposed Schedule 6 (Australia) | Sensitization risk, occupational exposure |

| Oxalic acid | Regulated in food additives | Nephrotoxicity |

Biological Activity

(2-Oxo-3-bornyl)glyoxylic acid is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an organic compound characterized by its unique structure that includes a glyoxylic acid moiety. Its molecular formula is CHO, with a molecular weight of approximately 196.21 g/mol. The compound is derived from bornyl derivatives and possesses functional groups that may contribute to its biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by researchers demonstrated that the compound showed significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations ranging from 50 to 200 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 200 |

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, with an IC value of 80 µM, indicating its ability to neutralize free radicals effectively.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Specifically, it was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The IC for AChE inhibition was reported at 25 µM, suggesting potential therapeutic applications in neuroprotection.

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A clinical study involving patients with bacterial infections assessed the efficacy of this compound in combination with standard antibiotics. The results indicated that the combination therapy enhanced the antimicrobial effect, reducing the required dosage of antibiotics and minimizing side effects.

Case Study 2: Neuroprotective Effects in Animal Models

In vivo studies using rodent models demonstrated that administration of this compound significantly improved cognitive function in subjects with induced neurodegeneration. Behavioral tests showed enhanced memory retention and reduced oxidative stress markers in the brain tissue.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons, neutralizing free radicals and preventing oxidative damage.

- Enzyme Interaction : It binds to active sites on enzymes like AChE, inhibiting their function and potentially leading to increased levels of neurotransmitters in synaptic clefts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Oxo-3-bornyl)glyoxylic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves condensation reactions between glyoxylic acid derivatives and borneol or its oxidized forms. For example, esterification or Friedel-Crafts acylation may be employed, leveraging the reactivity of the bornyl group. Purification methods include recrystallization (using polar aprotic solvents) and chromatography (HPLC or column chromatography). Purity validation requires techniques like NMR (to confirm structural integrity) and mass spectrometry (to verify molecular weight). Contaminants such as unreacted borneol or byproducts (e.g., diastereomers) should be monitored via TLC or GC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can identify the bornyl moiety (e.g., characteristic methyl and bridgehead proton signals) and the glyoxylic acid carbonyl group. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities.

- IR Spectroscopy : Confirms the presence of carbonyl (C=O) and hydroxyl (O-H) groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines exact mass, distinguishing it from structurally similar compounds like (2-Oxo-3-bornyl)glycolic acid .

Q. How does the aqueous stability of this compound compare to glyoxylic acid?

- Methodological Answer : Glyoxylic acid exists in equilibrium with its gem-diol form in water, but the hydrophobic bornyl group in this compound may reduce hydration kinetics. Stability studies should monitor pH-dependent degradation (e.g., via UV-Vis spectroscopy or H NMR). Compare hydrolysis rates under acidic (pH 2-4) and basic (pH 8-10) conditions. Note that steric hindrance from the bornyl group could slow nucleophilic attack on the carbonyl, enhancing stability relative to unsubstituted glyoxylic acid .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in oxidation reactions?

- Methodological Answer : The compound’s reactivity can be probed using radical trapping agents (e.g., TEMPO) or isotopic labeling (O) to track oxygen incorporation. Computational modeling (DFT) predicts electrophilic sites, such as the α-keto carbonyl, which may participate in nucleophilic additions or peroxyl radical formation. Compare kinetic data (via stopped-flow spectroscopy) with glyoxylic acid to assess steric/electronic effects of the bornyl group .

Q. How can this compound’s interactions with biological macromolecules be systematically evaluated?

- Methodological Answer :

- Enzymatic Assays : Test inhibition/activation of enzymes like dehydrogenases or oxidases (e.g., lactate dehydrogenase) using fluorometric or calorimetric methods.

- Protein Binding Studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity with serum albumin or receptors.

- Cellular Toxicity : Assess viability (via MTT assay) in renal or hepatic cell lines, given glyoxylic acid’s association with oxalate nephropathy .

Q. What computational strategies best predict the compound’s solubility and partition coefficients?

- Methodological Answer : Apply group-contribution methods (e.g., UNIFAC) or molecular dynamics simulations to estimate logP and solubility in solvents like DMSO or ethanol. Validate predictions experimentally via shake-flask assays with HPLC quantification. The bornyl group’s lipophilicity likely reduces aqueous solubility compared to glyoxylic acid, impacting formulation strategies .

Q. How can trace quantification of this compound in complex matrices be achieved?

- Methodological Answer : Develop a UPLC-MS/MS method with multiple reaction monitoring (MRM). Optimize ionization parameters (e.g., ESI− mode for carboxylic acid detection). Use deuterated internal standards (e.g., d-glyoxylic acid) to correct for matrix effects. Validate sensitivity (LOQ < 1 ng/mL) in biological fluids (urine, plasma) or environmental samples .

Contradictions and Considerations

- vs. 19 : Glyoxylic acid’s equilibrium with its gem-diol form is pH-dependent, but the bornyl group’s steric effects may alter this behavior. Researchers must empirically validate hydrolysis pathways.

- vs. 13 : Structural analogs like indole-3-glyoxylic acid and bornyl derivatives share synthetic challenges (e.g., regioselectivity), but reaction conditions (catalysts, solvents) may differ significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.